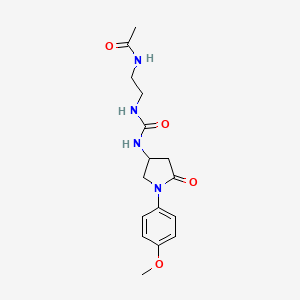
N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide is a complex organic compound known for its multifaceted applications in both scientific research and industrial practices. Its structure is composed of multiple functional groups that contribute to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide typically involves the condensation of 4-methoxyphenyl, oxopyrrolidine, and urea derivatives. This reaction is facilitated by acidic or basic catalysts under controlled temperatures to ensure the formation of the desired product without side reactions.
Step 1: Preparation of 4-methoxyphenyl urea involves the reaction of 4-methoxyaniline with phosgene or its derivatives.
Step 2: The synthesized urea derivative is then coupled with a 5-oxopyrrolidine derivative in the presence of coupling agents such as EDCI or DCC to form the intermediate product.
Step 3: Finally, the intermediate is reacted with acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods
For industrial-scale production, the process is scaled up using large reactors with precise control over reaction parameters such as temperature, pressure, and pH. Continuous flow reactors and advanced purification techniques such as crystallization or chromatography are employed to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at the methoxy group, leading to the formation of the corresponding aldehyde or acid.
Reduction: Reduction can target the oxopyrrolidine ring, potentially forming a more reduced form of the compound.
Substitution: N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide is susceptible to nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Hydroxide ions (OH⁻), alkoxides (RO⁻)
Major Products
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Various substituted derivatives, depending on the nucleophile used
科学研究应用
N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide has diverse applications across multiple scientific disciplines:
Chemistry: Used as a building block for synthesizing more complex molecules. Its functional groups make it an interesting candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In cell biology and biochemistry, it's used as a molecular probe or inhibitor for studying enzyme functions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or anti-inflammatory properties. It can serve as a lead compound for developing new drugs.
Industry: Utilized in the manufacturing of pharmaceuticals, agrochemicals, and specialty chemicals due to its unique reactivity and functional versatility.
作用机制
The exact mechanism by which N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide exerts its effects depends on its application:
Biological Targets: It can interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site of the enzyme or receptor.
Molecular Pathways: The compound may disrupt or enhance specific signaling pathways within cells, leading to altered cellular responses and biological effects.
相似化合物的比较
Compared to other similar compounds, N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide stands out due to its unique combination of functional groups, which confer a distinct reactivity profile.
Similar Compounds
N-(4-methoxyphenyl)acetamide: Lacks the oxopyrrolidine ring, resulting in different reactivity and applications.
1-(4-methoxyphenyl)-2-pyrrolidinone: Similar structure but without the urea and acetamide functionalities.
N-(2-(4-methoxyphenyl)ethyl)acetamide: Similar backbone but lacks the pyrrolidinone ring.
属性
IUPAC Name |
N-[2-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-11(21)17-7-8-18-16(23)19-12-9-15(22)20(10-12)13-3-5-14(24-2)6-4-13/h3-6,12H,7-10H2,1-2H3,(H,17,21)(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLRMJCRPPRTDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
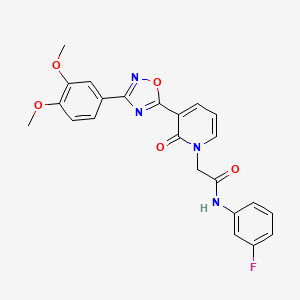
![(2,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2965424.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide](/img/structure/B2965426.png)
![N-[4-({2-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]hydrazino}sulfonyl)phenyl]acetamide](/img/structure/B2965427.png)

![2-chloro-6-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2965430.png)
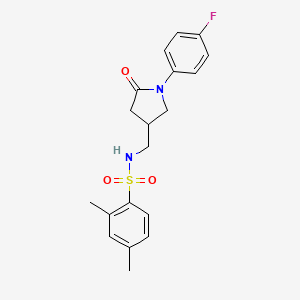
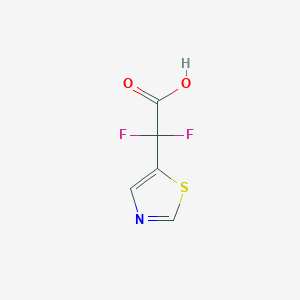
![Tert-butyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2965435.png)

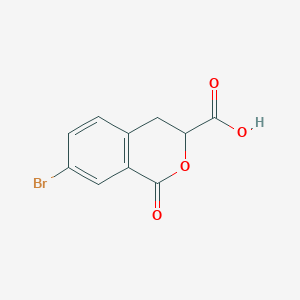
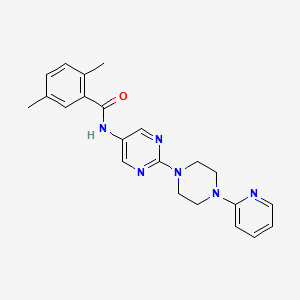
![N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide](/img/structure/B2965442.png)
![1-(4-Isopropylphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2965443.png)
